5'-O-Dmt-n6-bz-ppa
Description
Significance as a Protected Nucleoside Phosphoramidite (B1245037) Building Block
The utility of 5'-O-Dmt-n6-bz-ppa in oligonucleotide synthesis stems from its carefully designed chemical structure, which incorporates specific protecting groups to ensure controlled, sequential assembly of the nucleic acid chain. wikipedia.org This compound is a derivative of deoxyadenosine (B7792050), one of the four essential bases in DNA. To prevent unwanted side reactions during synthesis, its reactive functional groups are chemically masked. wikipedia.org
The key structural features and their functions are:
5'-O-Dimethoxytrityl (DMT) group : This bulky, acid-labile group protects the 5'-hydroxyl function of the deoxyadenosine sugar. biotage.com It prevents the nucleoside from participating in unintended polymerization and is selectively removed at the beginning of each synthesis cycle to allow the addition of the next nucleotide. biotage.comdanaher.com
N6-Benzoyl (Bz) group : This base-labile group protects the exocyclic amino group on the adenine (B156593) base. wikipedia.org This protection is crucial to prevent the amino group from interfering with the phosphoramidite coupling reaction. wikipedia.org It remains stable throughout the synthesis cycles and is removed during the final deprotection step.
3'-Phosphoramidite (ppa) group : This reactive moiety, typically a (2-cyanoethyl-N,N-diisopropyl)phosphoramidite, is located at the 3'-hydroxyl position. wikipedia.orgbiosynth.com Under the influence of a weak acid activator, such as tetrazole, the diisopropylamino group is protonated and becomes an excellent leaving group, enabling the rapid and efficient formation of a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. wikipedia.orgatdbio.comtrilinkbiotech.com
This strategic use of orthogonal protecting groups allows for the precise, stepwise construction of DNA sequences, making compounds like this compound indispensable reagents for producing high-quality, custom-made oligonucleotides. wikipedia.org
| Protecting Group | Chemical Name | Position | Function |
| DMT | Dimethoxytrityl | 5'-Hydroxyl | Prevents unwanted polymerization; removed at the start of each cycle to allow chain extension. biotage.com |
| Bz | Benzoyl | N6-Amino (Adenine) | Prevents side reactions at the base; removed after synthesis is complete. wikipedia.org |
| ppa | (2-cyanoethyl-N,N-diisopropyl)phosphoramidite | 3'-Hydroxyl | Reactive group for coupling with the growing oligonucleotide chain. wikipedia.orgbiosynth.com |
Evolution of Phosphoramidite Chemistry in Automated Oligonucleotide Synthesis
The current standard for DNA and RNA synthesis, the phosphoramidite method, is the culmination of decades of research aimed at improving the efficiency, speed, and reliability of creating nucleic acid chains. atdbio.comacs.org Early efforts in the 1950s and 1960s, such as the phosphodiester and phosphotriester methods, were laborious, low-yield, and produced only very short oligonucleotides. atdbio.comtrilinkbiotech.comacs.org
A significant breakthrough came from the laboratory of Robert Letsinger, who introduced the phosphotriester method, which protected the phosphate (B84403) group to prevent unwanted branching, and later developed the P(III)-based phosphite-triester method. danaher.comtrilinkbiotech.com This laid the groundwork for the phosphoramidite approach.
In the early 1980s, Marvin Caruthers revolutionized the field by developing and refining phosphoramidite chemistry for use in solid-phase synthesis. atdbio.comacs.org This new method utilized 2'-deoxynucleoside 3'-phosphoramidites as the building blocks. acs.orgiupac.org These synthons were significantly more stable than previous P(III) reagents, allowing them to be prepared in advance, isolated as stable solids, and stored until needed. trilinkbiotech.com
The key advantages of the Caruthers method were:
Speed and Selectivity : The use of an activator like 1H-tetrazole allowed for a very rapid and selective coupling reaction. trilinkbiotech.comiupac.org
High Coupling Yields : The reaction is exceptionally efficient, with coupling yields often exceeding 99%, making the routine synthesis of oligonucleotides up to 200 bases long feasible. wikipedia.orgacs.org
Automation : The stability of the reagents and the repetitive nature of the synthesis cycle made the process highly amenable to automation. atdbio.comacs.org This led to the development of automated DNA synthesizers, which made custom DNA sequences widely accessible to the scientific community. acs.org
This robust and efficient chemistry has remained the gold standard for nearly four decades, underpinning countless advances in molecular biology, biotechnology, and medicine, including polymerase chain reaction (PCR), DNA sequencing, and the development of synthetic genes and therapeutic oligonucleotides. acs.orgiupac.orgtwistbioscience.com
Fundamental Principles of Solid-Phase Oligonucleotide Synthesis Employing Phosphoramidites
Solid-phase synthesis, a technique pioneered by Bruce Merrifield for peptide synthesis, was adapted for oligonucleotides and provides a powerful platform for their automated chemical construction. atdbio.com The core principle involves covalently attaching the initial nucleoside to an insoluble solid support, typically controlled-pore glass (CPG) or polystyrene beads. atdbio.com The entire synthesis then proceeds by sequentially adding nucleotide building blocks while the growing chain remains anchored to this support. ttu.ee This approach offers significant advantages over solution-phase methods, as excess reagents and impurities can be easily washed away by filtration after each step, eliminating the need for complex purification between cycles. atdbio.com
The synthesis proceeds in the 3' to 5' direction and involves a four-step cycle that is repeated for each nucleotide added to the sequence. wikipedia.orgdanaher.comttu.ee
The Solid-Phase Synthesis Cycle:
| Step | Action | Reagents | Purpose |
| 1. Detritylation | Removal of the 5'-DMT protecting group | A weak acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758). biotage.comiupac.org | Exposes the 5'-hydroxyl group of the support-bound nucleoside, making it available for the next coupling reaction. biotage.comdanaher.com |
| 2. Coupling | Addition of the next phosphoramidite | A protected nucleoside phosphoramidite (like this compound) and an activator (e.g., tetrazole) in acetonitrile. biotage.comatdbio.com | The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester bond. atdbio.com |
| 3. Capping | Acetylation of unreacted 5'-hydroxyl groups | Acetic anhydride (B1165640) and a catalyst like N-methylimidazole. biotage.comiupac.org | Permanently blocks any chains that failed to couple in the previous step, preventing the formation of deletion mutations (sequences missing a base) in the final product. biotage.comiupac.org |
| 4. Oxidation | Conversion of the phosphite triester to a phosphotriester | A solution of iodine in the presence of water and a weak base like pyridine (B92270). biotage.comtrilinkbiotech.com | Stabilizes the newly formed internucleotide linkage, converting the unstable P(III) species to a more stable P(V) phosphate backbone. biotage.comtrilinkbiotech.com |
This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled. Upon completion of the final cycle, the synthesized DNA is chemically cleaved from the solid support, and all remaining protecting groups (including the N6-benzoyl groups on adenine) are removed in a final deprotection step, typically using concentrated ammonium (B1175870) hydroxide (B78521). atdbio.com The final product is then purified, often by high-performance liquid chromatography (HPLC), to isolate the full-length oligonucleotide. wikipedia.org
Compound Reference Table
| Abbreviation/Common Name | Full Chemical Name |
| This compound | 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| DMT-dA(bz) Phosphoramidite | 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |
| 2'-O-MOE-A(Bz)-3'-phosphoramidite | N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite |
| DMT | 4,4'-Dimethoxytrityl wikipedia.org |
| CPG | Controlled-pore glass atdbio.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-23-33-32(44)21-34(49-33)43-36-31(22-41-43)35(39-24-40-36)42-37(45)25-9-5-3-6-10-25/h3-20,22,24,32-34,44H,21,23H2,1-2H3,(H,39,40,42,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBFOKZYPZGNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C6=NC=NC(=C6C=N5)NC(=O)C7=CC=CC=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization of 5 O Dmt N6 Bz Ppa
Strategies for Nucleoside Precursor Synthesis and Modification
The creation of the final phosphoramidite (B1245037) building block begins with the parent nucleoside, 2'-deoxyadenosine. Each step is designed to selectively modify one specific site on the molecule, preventing unwanted side reactions in subsequent stages.
The first step in the synthesis is the protection of the exocyclic N6 amino group of the adenine (B156593) base. This is crucial to prevent the amine from interfering with the phosphitylation chemistry used during oligonucleotide synthesis. The benzoyl group (Bz) is a commonly used protecting group for this purpose. nih.gov It provides stability against the acidic conditions used for detritylation and can be removed under basic conditions after the oligonucleotide has been assembled.
The selective N6-benzoylation is typically achieved through a transient acylation procedure. The hydroxyl groups of the deoxyadenosine (B7792050) are first temporarily silylated, for instance, with trimethylsilyl (B98337) chloride (TMSCl) in pyridine (B92270). This directs the subsequent acylation to the N6-amino group. Benzoyl chloride is then added to the reaction mixture, which selectively acylates the N6 position. The silyl (B83357) groups are then removed during aqueous workup to yield N6-benzoyl-2'-deoxyadenosine. caymanchem.com
Table 1: Key Reagents in N6-Benzoylation
| Reagent | Role |
|---|---|
| 2'-Deoxyadenosine | Starting Nucleoside |
| Pyridine | Solvent and Base |
| Trimethylsilyl chloride (TMSCl) | Transient Protecting Agent for OH groups |
Following the protection of the adenine base, the 5'-primary hydroxyl group of N6-benzoyl-2'-deoxyadenosine is protected with a 4,4'-dimethoxytrityl (DMT) group. medkoo.com The DMT group serves two primary functions in oligonucleotide synthesis: it protects the 5'-hydroxyl from participating in the coupling reaction, and its characteristic orange color upon acid-catalyzed removal provides a convenient method for monitoring coupling efficiency. umich.edu
The reaction is highly regioselective for the 5'-hydroxyl group due to its primary nature, which makes it more sterically accessible and reactive compared to the 3'-secondary hydroxyl group. umich.edu The dimethoxytritylation is carried out by treating the N6-benzoylated nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in a pyridine solvent. A slight excess of DMT-Cl is typically used to drive the reaction to completion. umich.edu
Table 2: Typical Reaction Conditions for 5'-O-Dimethoxytritylation
| Parameter | Condition |
|---|---|
| Substrate | N6-benzoyl-2'-deoxyadenosine |
| Reagent | 4,4'-dimethoxytrityl chloride (DMT-Cl) |
| Solvent | Anhydrous Pyridine |
The final step in the synthesis of the building block is the phosphitylation of the 3'-hydroxyl group. This introduces the reactive phosphoramidite moiety, which is essential for forming the phosphite (B83602) triester linkage during oligonucleotide chain elongation.
The phosphitylating agent most commonly used is 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. The reaction is performed under anhydrous conditions to prevent hydrolysis of the reagent and product. The N6-benzoyl-5'-O-DMT-2'-deoxyadenosine is dissolved in an anhydrous solvent like dichloromethane (B109758) or acetonitrile, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is added. umich.edu The chlorophosphoramidite reagent is then added dropwise, typically at a reduced temperature, to control the reaction. The resulting product, 5'-O-Dmt-n6-bz-ppa, is a stable solid that can be purified and stored for use in DNA synthesizers. biosynth.com
Purity Assessment and Intermediate Characterization Methodologies
Ensuring the high purity of the final phosphoramidite product and its intermediates is paramount for successful oligonucleotide synthesis. A variety of analytical techniques are employed at each stage of the synthesis.
Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress and for identifying product-containing fractions during column chromatography purification. umich.edu
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the final purity of the phosphoramidite. Purity levels are typically required to be greater than 98% or 99% for use in synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure of the intermediates and the final product. NMR provides detailed information about the connectivity of atoms and the successful addition of each protecting group. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compounds, verifying their elemental composition. nih.gov
These rigorous quality control measures ensure that the phosphoramidite building blocks are of sufficient quality to produce high-fidelity synthetic DNA.
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| This compound | 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |
| 2'-deoxyadenosine | 2'-deoxyadenosine |
| Adenosine | Adenosine |
| N6-benzoyl-2'-deoxyadenosine | N6-benzoyl-2'-deoxyadenosine |
| DMT-Cl | 4,4'-dimethoxytrityl chloride |
| DIPEA | N,N-diisopropylethylamine |
| 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite |
| DCI | 4,5-dicyanoimidazole |
| TMSCl | Trimethylsilyl chloride |
| 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphoramidite | 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphoramidite |
Mechanistic and Methodological Research in Oligonucleotide Synthesis Utilizing 5 O Dmt N6 Bz Ppa
Reaction Kinetics and Coupling Efficiency Studies in Solid-Phase Synthesis
Solid-phase oligonucleotide synthesis (SPOS) is a cyclical process involving four main steps: deblocking (detritylation), coupling, capping, and oxidation. alfachemic.comumich.edu The efficiency of each step, particularly the coupling reaction, is paramount to achieving high-yield, full-length oligonucleotides.
The coupling reaction involves the formation of a phosphite (B83602) triester linkage between the 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support and the 3'-phosphoramidite of the incoming nucleoside monomer, 5'-O-Dmt-n6-bz-ppa. This reaction is catalyzed by a weak acid, such as tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole), which protonates the diisopropylamino group of the phosphoramidite (B1245037), forming a highly reactive intermediate. alfachemic.comumich.edu
Studies have shown that under optimized conditions, the coupling efficiency for standard phosphoramidites, including this compound, can exceed 99% per step. thermofisher.com However, the bulky nature of the N6-benzoyl protecting group can sterically hinder the coupling reaction, potentially reducing efficiency compared to smaller protecting groups. To counteract this, strategies such as extending the coupling time (e.g., to 180–300 seconds from the standard 30 seconds) or increasing the concentration of the activator are often employed. The high coupling efficiency is a significant advantage of phosphoramidite chemistry over older methods like the phosphodiester and phosphotriester approaches, which were plagued by lower yields and more side reactions. alfachemic.com
The following table summarizes typical coupling efficiencies for different phosphoramidites:
| Phosphoramidite Derivative | Typical Coupling Efficiency (%) | Conditions |
| dT-CE Phosphoramidite | >99.5 | Standard |
| N6-benzoyl-dA derivatives | 90-92 | Standard |
| N6-benzoyl-dA derivatives | >98 | Extended coupling time, increased activator concentration |
Data compiled from various sources. thermofisher.com
Role and Impact of Protecting Groups on Synthesis Fidelity and Product Quality
Protecting groups are essential for preventing unwanted side reactions at reactive sites on the nucleobase, the sugar moiety, and the phosphate (B84403) backbone during oligonucleotide synthesis. alfachemic.comumich.edu The choice and management of these groups, particularly the 5'-O-DMT and N6-benzoyl groups in this compound, are critical for ensuring the fidelity and quality of the final oligonucleotide product.
The 5'-O-Dimethoxytrityl (DMT) group serves as a temporary protecting group for the 5'-hydroxyl function of the nucleoside. atdbio.com Its acid-labile nature allows for its selective removal at the beginning of each synthesis cycle, a process known as detritylation, to expose the 5'-hydroxyl for the subsequent coupling reaction. umich.edubiotage.com
Detritylation is typically achieved using a mild acid, most commonly a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758). umich.eduatdbio.com The reaction is rapid and generally quantitative. biotage.com The cleaved DMT cation produces a characteristic orange color, which can be quantified spectrophotometrically at 495 nm to monitor the coupling efficiency of the previous cycle. atdbio.com
However, the acidic conditions required for detritylation can also lead to an undesirable side reaction: depurination, which is the cleavage of the N-glycosidic bond, particularly at adenine (B156593) and guanine (B1146940) residues. diva-portal.orgbiosearchtech.com N6-benzoyl-protected deoxyadenosine (B7792050) is especially susceptible to this acid-catalyzed cleavage. google.com To minimize depurination, detritylation protocols are carefully optimized. Studies have reassessed the acidic conditions, finding that 3% TCA for 20 seconds or 1.5% DCA for 60 seconds in dry dichloromethane can be optimal. researchgate.net Alternative, more labile 5'-protecting groups like the 9-phenylxanthen-9-yl (pixyl) group have been proposed to allow for even milder deprotection conditions, though the DMT group remains the most widely used. researchgate.net
The following table outlines common detritylation reagents and conditions:
| Reagent | Concentration | Time | Solvent |
| Trichloroacetic Acid (TCA) | 3% | 20-50 s | Dichloromethane |
| Dichloroacetic Acid (DCA) | 1.5% - 3% | 50-60 s | Dichloromethane |
| 80% Acetic Acid | - | 1-2 hours | Aqueous |
Data compiled from various sources. atdbio.comresearchgate.netgoogle.com
The exocyclic amino group of adenine is nucleophilic and must be protected to prevent it from participating in unwanted side reactions during the phosphoramidite coupling and oxidation steps. atdbio.com The benzoyl (Bz) group is a commonly used acyl-based protecting group for the N6 position of adenine. atdbio.com It provides stability under the acidic conditions of detritylation and the neutral conditions of the coupling reaction.
The N6-benzoyl group is typically removed at the end of the synthesis during the global deprotection step. This is usually achieved by treating the oligonucleotide with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours. atdbio.comchemicalbook.in While effective, these conditions can be harsh. For sensitive oligonucleotides, alternative deprotection strategies using methylamine (B109427)/ammonia (B1221849) mixtures can reduce deprotection times and minimize side reactions like depurination. It has been noted that the N6-benzoyl group is more resistant to hydrolysis compared to other protecting groups like phenoxyacetyl, requiring longer treatment times for complete removal.
While the N6-benzoyl group is widely used, several alternative protecting groups for adenine have been developed, each with its own advantages and disadvantages concerning stability, deprotection kinetics, and impact on synthesis fidelity.
Phenoxyacetyl (Pac): The Pac group is more labile than the benzoyl group and can be removed under milder conditions or with shorter deprotection times (e.g., 4 hours with ammonia compared to 16 hours for benzoyl). This can be advantageous for the synthesis of oligonucleotides containing sensitive modifications that might be degraded under prolonged basic treatment. diva-portal.org
Acetyl (Ac): The acetyl group is another alternative that is compatible with various deprotection conditions. biosearchtech.com It is particularly useful when methylamine is used for deprotection, as it avoids a transamidation side reaction that can occur with the benzoyl group. atdbio.com
Dimethylformamidine (dmf): Amidine-based protecting groups like dmf have been shown to increase the stability of the N-glycosidic bond, making the protected nucleoside more resistant to depurination during the acidic detritylation step. umich.edudiva-portal.org
Allyloxycarbonyl (Aoc): This protecting group was considered in some strategies but, like the benzoyl group, was found not to be fully effective at preventing the hybridization of complementary DNA strands when left on the oligonucleotide post-synthesis for specific applications. nih.gov
The following table provides a comparative overview of different adenine protecting groups:
| Protecting Group | Deprotection Conditions | Key Features |
| Benzoyl (Bz) | Concentrated NH₄OH, 55°C, 8-16 h chemicalbook.in | Standard, robust protection; slower deprotection. |
| Phenoxyacetyl (Pac) | Concentrated NH₄OH, 55°C, 4 h | Faster deprotection, good for sensitive oligos. diva-portal.org |
| Acetyl (Ac) | Compatible with various conditions, including K₂CO₃/MeOH biosearchtech.com | Avoids transamidation with methylamine deprotection. atdbio.com |
| Dimethylformamidine (dmf) | Concentrated NH₄OH, 55°C diva-portal.org | Increases resistance to depurination. umich.edudiva-portal.org |
Management of Side Reactions and Impurity Formation During Oligonucleotide Elongation
Despite high coupling efficiencies, several side reactions can occur during oligonucleotide elongation, leading to the formation of impurities. A primary concern is the formation of n-1 sequences, which are oligonucleotides missing one nucleotide. biosearchtech.com This occurs when a coupling reaction fails. To prevent these truncated sequences from further elongation, a "capping" step is introduced after coupling. biosearchtech.com A capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole, acetylates any unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling cycles. umich.eduatdbio.com
Another potential side reaction is depurination, as discussed previously, which is exacerbated by prolonged exposure to acid during detritylation. biosearchtech.com This can lead to chain cleavage during the final basic deprotection step. The use of N6-benzoyl protection on adenine, while standard, contributes to this susceptibility. google.com Careful control of detritylation conditions is crucial for minimizing this impurity.
The formation of by-products can also occur due to the protecting groups themselves. For example, during the deprotection of the 2-cyanoethyl group from the phosphate backbone, acrylonitrile (B1666552) is formed as a by-product, which can potentially modify the nucleobases under basic conditions. atdbio.com
Post-Synthetic Processing: Cleavage from Support and Global Deprotection Strategies for Oligonucleotides
After the final synthesis cycle, the fully protected oligonucleotide is still attached to the solid support. The post-synthetic processing involves two main steps: cleavage from the support and global deprotection of the nucleobase and phosphate protecting groups. biosearchtech.com
These two steps are often performed concurrently by treating the solid support with a basic solution. biosearchtech.com For oligonucleotides synthesized with standard protecting groups like N6-benzoyl on adenine, concentrated ammonium hydroxide at room temperature or 55°C is the most common reagent. atdbio.comchemicalbook.in This treatment cleaves the ester linkage connecting the oligonucleotide to the solid support, removes the 2-cyanoethyl groups from the phosphate backbone via β-elimination, and removes the N6-benzoyl groups from the adenine bases. atdbio.combiosearchtech.com The isobutyryl group on guanine is generally the most resistant to hydrolysis and often dictates the required deprotection time. atdbio.com
For oligonucleotides with sensitive modifications, "ultramild" deprotection conditions have been developed. atdbio.com These may involve using different protecting groups on the nucleobases that can be removed with milder reagents like potassium carbonate in methanol (B129727) or mixtures of ammonia and methylamine at room temperature. atdbio.com
The final 5'-DMT group can either be removed on the synthesizer in a final acid wash ("trityl-off") or left on ("trityl-on") to facilitate purification by reverse-phase HPLC, as the lipophilic DMT group significantly increases the retention time of the full-length product. biosearchtech.comharvard.edu If purified "trityl-on," a final manual detritylation step using 80% acetic acid is required. google.comthermofisher.com
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| DMT | 4,4'-Dimethoxytrityl |
| Bz | Benzoyl |
| PPA | (2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| TCA | Trichloroacetic acid |
| DCA | Dichloroacetic acid |
| Pac | Phenoxyacetyl |
| Ac | Acetyl |
| dmf | Dimethylformamidine |
| Aoc | Allyloxycarbonyl |
| NMI | N-methylimidazole |
Advanced Academic Applications of Oligonucleotides Synthesized with 5 O Dmt N6 Bz Ppa
Development of Modified Oligonucleotide Probes for Research in Molecular Biology
The synthesis of modified oligonucleotide probes is a cornerstone of modern molecular biology, enabling the detection and analysis of specific DNA and RNA sequences. The use of 5'-O-Dmt-n6-bz-ppa is integral to the automated synthesis of these probes. nih.gov These probes are short, single-stranded nucleic acid sequences designed to be complementary to a target sequence of interest. nih.gov
Key Features of Modified Oligonucleotide Probes:
Specificity: Probes are designed to bind to unique sequences, allowing for the detection of specific genes or transcripts.
Labeling: They can be modified to carry various labels, such as fluorescent dyes or radioactive isotopes, for detection. nih.govhuarenscience.com
Versatility: Probes are used in a wide array of molecular biology techniques, including:
Blotting techniques: Southern blotting (for DNA) and Northern blotting (for RNA).
In situ hybridization: To visualize the location of specific nucleic acids within cells or tissues.
Microarrays: For high-throughput analysis of gene expression.
The ability to synthesize these probes with high fidelity, which is facilitated by reagents like this compound, is crucial for obtaining reliable and reproducible results in these research applications.
Utilization in Structural and Biophysical Investigations of Nucleic Acids
Understanding the three-dimensional structure of DNA and RNA is essential for deciphering their biological functions. Oligonucleotides synthesized with this compound are instrumental in these structural and biophysical studies.
Applications in Structural Biology:
X-ray Crystallography: Synthesized oligonucleotides can be crystallized, alone or in complex with proteins or other molecules, to determine their atomic-level structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of nucleic acids in solution. magritek.comnih.gov Site-specific isotope labeling, which can be achieved during oligonucleotide synthesis, is often employed to simplify complex NMR spectra and provide specific structural restraints. nih.govmdpi.com
Biophysical Characterization:
Thermodynamic Stability: The melting temperature (Tm) of duplex DNA or RNA, which is the temperature at which half of the duplex dissociates, can be precisely measured using synthesized oligonucleotides. This provides insights into the stability of the nucleic acid structure.
Binding Affinity: The strength of interaction between a synthesized oligonucleotide and its target (e.g., a protein, another nucleic acid, or a small molecule) can be quantified using various biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
The following table summarizes the key biophysical parameters that can be investigated using oligonucleotides synthesized with this compound.
| Parameter | Technique(s) | Information Gained |
| Melting Temperature (Tm) | UV-Vis Spectroscopy, Circular Dichroism | Thermodynamic stability of the nucleic acid duplex. |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Anisotropy | Strength of molecular interactions. |
| Conformational Changes | Circular Dichroism (CD), Fluorescence Spectroscopy | Structural transitions upon binding or environmental changes. |
| Hydrodynamics | Analytical Ultracentrifugation (AUC) | Size, shape, and association state of macromolecules. |
Contributions to Gene Assembly and Synthetic Biology Research Methodologies
Synthetic biology aims to design and construct new biological parts, devices, and systems. The ability to synthesize long stretches of DNA, or entire genes, is a fundamental requirement for this field. nih.gov
Role in Gene Synthesis:
Oligonucleotide Assembly: Genes are typically synthesized by first chemically synthesizing a series of overlapping short oligonucleotides. nih.gov These oligonucleotides are then assembled into the full-length gene through various methods, such as polymerase chain assembly (PCA).
Accuracy and Efficiency: The high coupling efficiency of phosphoramidites like this compound during solid-phase synthesis is critical for producing the initial set of oligonucleotides with high fidelity, which in turn affects the accuracy of the final assembled gene. nih.gov
The development of robust and cost-effective gene synthesis technologies, underpinned by reliable oligonucleotide synthesis, has been a major driver of progress in synthetic biology.
Synthesis of Specialized Oligonucleotide Libraries for Academic Discovery (e.g., Aptamers, Ribozymes)
Oligonucleotide libraries, which are large collections of different nucleic acid sequences, are powerful tools for the discovery of novel functional nucleic acids.
Aptamers: These are short, single-stranded DNA or RNA molecules that can bind to a specific target molecule with high affinity and specificity. nih.govillinois.edu They are identified from large random oligonucleotide libraries through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). illinois.edu
Ribozymes: These are RNA molecules that can catalyze specific biochemical reactions. nih.govillinois.edu Like aptamers, they can be discovered from libraries of random RNA sequences.
The synthesis of these vast and diverse oligonucleotide libraries is made possible by automated DNA/RNA synthesizers that utilize phosphoramidite (B1245037) chemistry. The ability to generate libraries with a high degree of randomness and completeness is crucial for the successful identification of aptamers and ribozymes with desired properties. researchgate.net
Integration into Advanced Gene Editing Tool Development for Research Purposes (e.g., guide RNA synthesis)
The advent of CRISPR-Cas gene editing technologies has revolutionized biological research. garvan.org.ausynthego.com A key component of the CRISPR-Cas9 system is the guide RNA (gRNA), which directs the Cas9 nuclease to a specific target sequence in the genome. synthego.com
Synthesis of Guide RNAs:
Chemical Synthesis: For many research applications, particularly those requiring high-purity or modified guide RNAs, chemical synthesis is the preferred method of production.
Modifications for Enhanced Performance: Chemical synthesis allows for the incorporation of various modifications into the gRNA sequence. These modifications can enhance the stability, specificity, and efficacy of the CRISPR-Cas9 system. idtdna.comnih.gov
The ability to chemically synthesize guide RNAs with high precision and to incorporate a wide range of chemical modifications is crucial for the ongoing development and refinement of CRISPR-based gene editing tools for research purposes. nih.govnih.govnih.gov
Research on Nucleotide Analogs and Their Incorporation into Oligonucleotides
The incorporation of nucleotide analogs into oligonucleotides can impart novel properties and functionalities. Research in this area explores the synthesis and properties of these modified nucleic acids.
Types of Nucleotide Analogs:
Modified Bases: Analogs with altered heterocyclic bases can be used to probe DNA-protein interactions, create therapeutic oligonucleotides, or introduce fluorescent labels. csic.esnih.govnih.gov
Modified Sugars: Modifications to the sugar moiety, such as 2'-O-methyl or 2'-fluoro substitutions, can increase the nuclease resistance and binding affinity of oligonucleotides. biosynth.combiosynth.comhuarenscience.com
Modified Phosphate (B84403) Backbones: Changes to the phosphodiester linkage, such as the introduction of phosphorothioates, can enhance the stability of oligonucleotides in biological systems.
Analytical Methodologies for Evaluating 5 O Dmt N6 Bz Ppa and Resulting Oligonucleotides
Spectroscopic and Chromatographic Techniques for Compound Purity and Identity Verification
The initial assessment of 5'-O-Dmt-n6-bz-ppa quality relies on a combination of spectroscopic and chromatographic methods to confirm its identity and determine its purity. These techniques are crucial as impurities in the phosphoramidite (B1245037) can propagate throughout the oligonucleotide synthesis, leading to a heterogeneous final product.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary tool for assessing the purity of phosphoramidites. usp.orglabmate-online.com This technique separates the compound from its impurities based on hydrophobicity. usp.orgymc.eu Due to the chiral phosphorus center, this compound typically appears as a pair of diastereomers, which are resolved as two distinct peaks. usp.orglabmate-online.com The purity is generally reported as the sum of the areas of these two peaks relative to the total peak area in the chromatogram. usp.org Common impurities that can be detected include the corresponding phosphonate, which is a product of hydrolysis, and other related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing a robust method for both identification and purity assessment. lcms.cznih.gov This technique confirms the molecular weight of the phosphoramidite, providing definitive evidence of its identity. lcms.cz It is also highly effective in detecting and identifying impurities, such as oxidized P(V) species, which can form during storage or handling. usp.orglcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ³¹P NMR, is a powerful technique for characterizing phosphoramidites. usp.orgmagritek.com The ³¹P NMR spectrum provides a clear signal for the trivalent phosphorus atom, typically in the range of 140 to 155 ppm. magritek.com The presence of two signals in this region confirms the diastereomeric nature of the phosphoramidite. usp.orgmagritek.com Importantly, ³¹P NMR can also detect phosphorus-containing impurities, such as the P(V) oxidation product, which appears at a different chemical shift. usp.org ¹H NMR is also used to provide detailed structural information, confirming the presence of the dimethoxytrityl (DMT), benzoyl, and other protecting groups. magritek.com
Fourier Transform Infrared (FTIR) Spectroscopy can be utilized for the identification of phosphoramidite starting materials. By analyzing the infrared spectrum, which corresponds to the vibrational frequencies of the molecule's functional groups, a unique fingerprint of the compound can be obtained. This allows for rapid confirmation of the material's identity before it is used in synthesis. acs.org
Table 1: Key Analytical Techniques for this compound Verification
| Analytical Technique | Information Provided | Key Features |
|---|---|---|
| RP-HPLC | Purity assessment, detection of hydrophobic impurities. | Resolves diastereomers, quantitative. usp.orglabmate-online.com |
| LC-MS | Molecular weight confirmation, impurity identification. | High specificity and sensitivity for impurities. lcms.cznih.gov |
| ³¹P NMR | Identity confirmation, detection of phosphorus impurities (e.g., P(V)). | Direct observation of the phosphorus center. usp.orgmagritek.com |
| ¹H NMR | Structural confirmation of protecting groups and nucleoside core. | Detailed structural elucidation. magritek.com |
| FTIR | Identification based on functional group vibrations. | Rapid identity confirmation. acs.org |
Quantitative Monitoring of Oligonucleotide Synthesis Efficiency (e.g., Trityl Assay)
The efficiency of each coupling step during solid-phase oligonucleotide synthesis is critical for achieving a high yield of the full-length product. The trityl assay is a widely used method for real-time, quantitative monitoring of this efficiency. atdbio.comumich.edu
The 5'-hydroxyl group of the growing oligonucleotide chain is protected by a dimethoxytrityl (DMT) group. At the beginning of each synthesis cycle, this acid-labile DMT group is removed (deblocking) by treatment with an acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a solvent like dichloromethane (B109758). atdbio.combiosearchtech.com The cleaved DMT cation has a strong absorbance in the visible region, typically around 495-498 nm, which produces a characteristic orange color. atdbio.comisogen-lifescience.com
By measuring the absorbance of this colored solution spectrophotometrically, the amount of DMT cation released can be quantified. atdbio.comisogen-lifescience.com This value is directly proportional to the number of growing chains that were successfully coupled in the previous cycle. The coupling efficiency is calculated by comparing the trityl absorbance from one cycle to the next. Modern automated DNA synthesizers are equipped with in-line detectors to perform this measurement after each coupling step, providing real-time feedback on the synthesis performance. atdbio.com A consistent coupling efficiency of over 99% is desirable for the synthesis of long oligonucleotides. umich.edu
High-Resolution Separation and Purity Analysis of Synthesized Oligonucleotides (e.g., RP-HPLC, PAGE)
Once the oligonucleotide synthesis is complete and the product is cleaved from the solid support and deprotected, its purity must be assessed. High-resolution separation techniques are employed to separate the full-length product from a complex mixture of synthesis-related impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of synthetic oligonucleotides. sigmaaldrich.comdupont.com Separation can be performed with the 5'-DMT group still attached ("trityl-on") or after its removal ("trityl-off"). dupont.com
Trityl-on RP-HPLC: In this mode, the full-length product retains the hydrophobic DMT group, making it significantly more hydrophobic than the failure sequences (truncated sequences) which lack this group. This large difference in hydrophobicity allows for excellent separation of the desired product from most impurities. sigmaaldrich.commicrosynth.com
Trityl-off RP-HPLC: This method separates oligonucleotides based on the intrinsic hydrophobicity of their sequences. It is often used for analytical purposes after the oligonucleotide has been fully deprotected and purified. dupont.com
Ion-pair RP-HPLC is a common variation where an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylamine/hexafluoroisopropanol (TEA/HFIP), is added to the mobile phase. dupont.comwaters.com This agent interacts with the anionic phosphate (B84403) backbone of the oligonucleotide, increasing its retention on the nonpolar stationary phase and improving resolution. waters.com RP-HPLC is generally effective for oligonucleotides up to 50-80 bases in length. sigmaaldrich.com
Polyacrylamide Gel Electrophoresis (PAGE) is another standard method for analyzing the purity of oligonucleotides, particularly for separating them based on their length. technologynetworks.com Under denaturing conditions (e.g., in the presence of urea), the oligonucleotides migrate through the gel matrix according to their size, with shorter fragments moving faster. qiagen.com This allows for the visualization of the full-length product and any shorter "n-1," "n-2," etc., failure sequences. qiagen.com While PAGE provides excellent resolution based on size, it is generally considered a less quantitative method than HPLC and can be more laborious. technologynetworks.comumich.edu Visualization is typically achieved by UV shadowing or staining with dyes like methylene (B1212753) blue. qiagen.comumich.edu
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. sigmaaldrich.com This makes it an effective method for separating full-length products from shorter failure sequences. IEX-HPLC is particularly useful for longer oligonucleotides (40-80 nt) and for sequences with significant secondary structure, as the high pH of the mobile phase can disrupt these structures. sigmaaldrich.commicrosynth.com
Mass Spectrometry for Sequence Confirmation and Detection of Modifications (e.g., MALDI-TOF MS, LC-MS)
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic oligonucleotides, providing definitive confirmation of their molecular weight and, by extension, their sequence. It is also highly sensitive for detecting any modifications or impurities that may be present.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and robust technique for determining the molecular weight of oligonucleotides. shimadzu.comumich.edu In this method, the oligonucleotide sample is co-crystallized with a matrix on a target plate. A laser pulse desorbs and ionizes the sample, and the resulting ions are accelerated into a time-of-flight analyzer. umich.edu Because MALDI typically produces singly charged ions, the resulting spectra are relatively simple to interpret, with the mass-to-charge ratio directly corresponding to the molecular weight. umich.edu This allows for quick confirmation that the correct product was synthesized. MALDI-TOF MS can also be used to analyze the crude synthesis mixture to identify failure sequences and other impurities. edpsciences.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) , and its tandem MS/MS variation, combines the high-resolution separation of liquid chromatography with the precise mass analysis of a mass spectrometer. nih.govwaters.com This is arguably the most powerful technique for the detailed characterization of oligonucleotides. LC-MS can separate the full-length product from impurities, and the mass spectrometer can then determine the exact mass of each component. nih.gov This is invaluable for identifying a wide range of potential synthesis-related issues, including:
Truncated or failure sequences.
Deletions (loss of a base).
Incomplete removal of protecting groups.
Oxidation of the phosphodiester or phosphorothioate (B77711) backbone. nih.gov
Depurination (loss of a purine (B94841) base). nih.gov
Electrospray ionization (ESI) is the most common ionization technique used for LC-MS of oligonucleotides. agilexbiolabs.com The use of MS-compatible ion-pairing reagents like TEA and HFIP is crucial for achieving good chromatographic separation without suppressing the MS signal. waters.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, can provide highly accurate mass measurements, often with less than 1 ppm mass error, allowing for confident identification of the oligonucleotide and its impurities. chromatographytoday.com
Table 2: Comparison of Mass Spectrometry Techniques for Oligonucleotide Analysis
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| MALDI-TOF MS | Rapid molecular weight confirmation. shimadzu.com | Fast, simple spectra, good for analyzing mixtures. umich.edu | Lower resolution for longer sequences. edpsciences.org |
| LC-MS | Purity analysis and identification of impurities. waters.com | High resolution and sensitivity, separates isomers. nih.gov | More complex instrumentation and method development. |
| LC-MS/MS | Sequence confirmation and characterization of modifications. nih.gov | Provides structural information on impurities. | Can be challenging to fragment oligonucleotides effectively. shimadzu.com |
NMR Spectroscopy for Structural Elucidation and Isotope Labeling Studies
While less common for routine quality control, Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailed structural elucidation of oligonucleotides and their phosphoramidite precursors. magritek.comacs.org For the phosphoramidite itself, ¹H and ³¹P NMR are essential for confirming the structure and purity, as previously discussed. usp.org
For the final oligonucleotide, NMR can provide detailed three-dimensional structural information in solution. However, the complexity of the spectra for all but the shortest oligonucleotides makes this a specialized application.
A more targeted use of NMR in oligonucleotide research involves isotope labeling . mdpi.comisotope.com By using phosphoramidites synthesized with stable isotopes such as ¹³C, ¹⁵N, or ²H at specific positions, researchers can greatly simplify the resulting NMR spectra of the oligonucleotide. mdpi.comnih.gov Chemical synthesis using these labeled phosphoramidites allows for the precise, site-specific placement of the isotope label. isotope.com This is a critical technique for studying:
The structure and dynamics of specific regions within an RNA or DNA strand. mdpi.com
The interactions between an oligonucleotide and other molecules, such as proteins or drug candidates. isotope.com
The structural consequences of modified bases within a sequence. nih.gov
This approach overcomes the spectral overlap that plagues NMR studies of larger, unlabeled nucleic acids, enabling detailed structural and dynamic investigations that would otherwise be impossible. mdpi.com
Challenges, Innovations, and Future Research Trajectories
Addressing Challenges in Oligonucleotide Synthesis: Purity, Yield, and Sequence Complexity
The chemical synthesis of oligonucleotides is a multi-step process that, despite being largely automated, faces inherent challenges that can impact the quality and quantity of the final product. aurorium.comsigmaaldrich.com
Purity and Yield: Achieving high purity and yield is a persistent challenge. exactmer.com The repetitive nature of the synthesis cycle, where nucleotide monomers are added one by one, can lead to side reactions and the formation of incomplete or incorrect sequences. exactmer.commt.com These impurities, which include deletion or truncated sequences, can compromise the efficacy and safety of the final oligonucleotide product, particularly in therapeutic applications. exactmer.comexactmer.com The purity of reagents, including the phosphoramidite (B1245037) monomers themselves, is a critical factor, as impurities can lead to a cascade of errors, reducing yield and complicating the purification process. aurorium.com
Sequence Complexity: The complexity of the desired oligonucleotide sequence significantly influences the success of the synthesis. exactmer.comexactmer.com Longer sequences, as well as those containing repetitive motifs, palindromes, or high GC content, are notoriously difficult to synthesize accurately. exactmer.com These complex sequences are more prone to errors during synthesis, leading to a higher incidence of incorrect or incomplete products that necessitate extensive purification. exactmer.comsusupport.com
Steric Hindrance: In solid-phase synthesis, the growing oligonucleotide chains are attached to a solid support. As the chains elongate, steric hindrance can occur, where neighboring strands interfere with the addition of subsequent nucleotides, leading to decreased coupling efficiency and lower yields. mt.com
Table 1: Key Challenges in Oligonucleotide Synthesis
| Challenge | Description | Impact |
| Purity | Presence of incomplete or incorrect oligonucleotide sequences. exactmer.com | Compromises product effectiveness and safety. exactmer.com |
| Yield | Amount of desired full-length oligonucleotide obtained. exactmer.com | Affects cost-effectiveness and scalability. exactmer.com |
| Sequence Complexity | Difficulty in synthesizing long or repetitive sequences. exactmer.comsusupport.com | Increases error rates and purification burden. exactmer.com |
| Steric Hindrance | Interference between growing chains on the solid support. mt.com | Reduces coupling efficiency and overall yield. mt.com |
Development of Greener and More Sustainable Synthesis Processes
Traditional oligonucleotide manufacturing processes carry a significant environmental cost due to the large volumes of hazardous reagents and solvents used, as well as energy-intensive purification and isolation steps. acsgcipr.orgacs.org This has spurred a growing emphasis on developing more sustainable and environmentally friendly manufacturing practices. acsgcipr.org
A key metric for assessing the sustainability of a manufacturing process is the Process Mass Intensity (PMI), which measures the total mass of raw materials used to produce a kilogram of the final product. exactmer.comacs.orgbachem.com Lower PMI values indicate a more efficient and sustainable process. exactmer.com Innovations aimed at reducing the environmental footprint of oligonucleotide synthesis include:
Solvent Reduction and Recycling: A significant portion of the waste generated during oligonucleotide synthesis comes from solvents used in the synthesis and purification steps. nih.gov Technologies like continuous chromatography, such as Multicolumn Countercurrent Solvent Gradient Purification (MCSGP), are being implemented to reduce solvent consumption by recycling mixed fractions, leading to a more than 30% reduction in solvent use compared to traditional batch methods. bachem.com
Alternative Synthesis Chemistries: Research is ongoing into alternative chemistries that are inherently greener. Liquid-phase oligonucleotide synthesis (LPOS) is being explored as it can be more sustainable than solid-phase synthesis. rsc.org Additionally, enzymatic synthesis methods are being investigated as potential green chemistry solutions, though their application can be limited by the complexity of oligonucleotide structures. susupport.com
Waste Reduction: The focus is on minimizing waste generation at its source by optimizing reaction conditions and improving the efficiency of each step in the synthesis cycle. bachem.com This includes the use of more efficient reagents and the development of processes that generate fewer byproducts. rsc.org
Novel Phosphoramidite Chemistries and Automated Synthesis Enhancements
While the phosphoramidite method has been the gold standard for oligonucleotide synthesis for decades, research continues to refine and improve upon this chemistry, as well as the automation that enables it. nih.govgirindus.com
Novel Coupling Chemistries: Innovations in coupling chemistries aim to improve efficiency and expand the range of possible modifications.
H-Phosphonate Chemistry: This chemistry has seen a resurgence in interest for its potential in large-scale manufacturing, with recent modifications improving its efficiency and reducing side reactions. girindus.com
Click Chemistry: This has emerged as a powerful tool for the efficient introduction of various modifications into oligonucleotides with high specificity and minimal side reactions. girindus.comaurigeneservices.com
P(V)-Based Platforms: A flexible and efficient P(V)-based platform has been developed that can install a wide variety of modified phosphate (B84403) linkages, including stereodefined phosphorothioates, using stable and sustainably prepared reagents. nih.govacsgcipr.org This approach simplifies the synthesis of complex chimeric oligonucleotides. nih.gov
Automated Synthesis Enhancements: Advances in automated synthesizers have dramatically increased the speed and reproducibility of oligonucleotide synthesis. synbio-tech.com Modern synthesizers can perform the repetitive four-step cycle of detritylation, coupling, capping, and oxidation with high precision. sigmaaldrich.comrsc.org Enhancements include improved fluid delivery systems, better control over reaction conditions, and the ability to synthesize longer and more complex oligonucleotides with higher fidelity. rsc.orgrsc.org
Advancements in High-Throughput and Large-Scale Oligonucleotide Synthesis for Research Applications
The demand for synthetic oligonucleotides in research, from PCR primers to complex gene synthesis, has driven the development of both high-throughput and large-scale synthesis technologies. synbio-tech.comgirindus.com
High-Throughput Synthesis: The need for large numbers of different oligonucleotides, particularly for applications like CRISPR library creation and synthetic biology, has led to the development of microarray-based synthesis platforms. synbio-tech.comgirindus.com These platforms allow for the parallel synthesis of thousands or even hundreds of thousands of unique oligonucleotide sequences on a single chip, dramatically reducing the cost per base. rsc.orgnih.gov
Large-Scale Synthesis: For therapeutic and diagnostic applications, the ability to produce large quantities of a single, highly pure oligonucleotide is crucial. girindus.com Innovations in this area focus on improving the efficiency and scalability of solid-phase synthesis. girindus.com This includes the development of new solid supports with higher loading capacities and improved linker chemistries for more efficient cleavage and deprotection. girindus.com Liquid-phase synthesis is also being explored as a viable alternative for large-scale manufacturing due to its potential for streamlined processing and reduced waste. exactmer.comexactmer.com
Table 2: Comparison of Oligonucleotide Synthesis Scales
| Synthesis Scale | Primary Application | Key Technologies | Advantages |
| High-Throughput | Research, CRISPR libraries, Synthetic biology. synbio-tech.comgirindus.com | Microarray-based synthesis. synbio-tech.comgirindus.com | Parallel synthesis of thousands of unique sequences, lower cost per base. rsc.orgnih.gov |
| Large-Scale | Therapeutics, Diagnostics. girindus.com | Optimized solid-phase synthesis, Liquid-phase synthesis. girindus.com | High yield of a single sequence, high purity. aurigeneservices.com |
Emerging Roles in the Exploration of Modified Nucleic Acid Chemistry for Academic Inquiry
The ability to chemically synthesize oligonucleotides has opened up a vast field of research into modified nucleic acids, where the natural structure of DNA and RNA is altered to introduce new functionalities. mdpi.com This exploration is driven by the desire to overcome the limitations of natural nucleic acids and to develop novel tools for research and therapeutic applications. mdpi.com
Expanding the Chemical Repertoire: The four-letter alphabet of natural nucleic acids has a limited chemical diversity. mdpi.com Chemical modifications can introduce a wide range of new functional groups, expanding the capabilities of oligonucleotides for applications such as catalysis and ligand binding. mdpi.comoup.com
Probing Biological Function: Chemically modified nucleic acids are invaluable tools for studying the structure and function of DNA and RNA in biological systems. interesjournals.org For example, modifications can be used to probe protein-nucleic acid interactions, investigate the mechanisms of DNA repair, and explore the roles of the more than 170 known natural modifications in RNA (the epitranscriptome). interesjournals.orgnationalacademies.orgresearchgate.net
Developing Novel Catalysts and Ligands: Researchers are designing and engineering modified nucleic acids to act as catalysts (DNAzymes and ribozymes) with novel or enhanced activities. mdpi.com By incorporating specific chemical modifications, it is possible to create nucleic acid-based enzymes with tailored functions that are not found in nature. mdpi.com
Creating New Materials and Nanostructures: The predictable base-pairing of nucleic acids makes them ideal building blocks for the creation of novel nanomaterials and nanodevices. oup.com Chemical modifications can be used to tune the properties of these structures for applications in areas like nanotechnology. oup.com
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 5'-O-Dmt-n6-bz-ppa?
Methodological Answer:
- Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity, referencing retention time against standards .
- Confirm structural integrity via NMR spectroscopy (¹H, ¹³C, and DEPT-135 for regiochemistry) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- For reproducibility, document solvent systems, column specifications, and NMR acquisition parameters (e.g., 500 MHz, CDCl₃ as solvent) in supplementary materials .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Apply a factorial design (e.g., 3×3 matrix: pH 4.0, 7.4, 9.0; temperatures 25°C, 37°C, 50°C) to study degradation kinetics .
- Quantify degradation products via LC-MS and compare against control samples. Use Arrhenius plots to model temperature-dependent decay .
- Include positive controls (e.g., known unstable analogs) and validate results across three independent replicates to mitigate batch variability .
Q. What solvent systems are optimal for purifying this compound via column chromatography?
Methodological Answer:
- Test gradient elution with dichloromethane/methanol (95:5 to 85:15) or ethyl acetate/hexane (70:30) to resolve polar byproducts .
- Monitor TLC (Rf 0.3–0.5) and adjust solvent polarity based on compound retention. Pre-adsorb the crude product onto silica gel to improve separation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data when analyzing this compound derivatives?
Methodological Answer:
- Perform variable-temperature NMR to identify dynamic effects (e.g., rotamers) causing peak splitting .
- Compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA software) to validate proposed conformers .
- Use COSY and HSQC to assign overlapping signals and confirm regiochemical assignments .
Q. What strategies optimize the coupling efficiency of this compound in oligonucleotide synthesis?
Methodological Answer:
- Screen activators (e.g., 1H-tetrazole vs. pyridinium trifluoroacetate) and coupling times (30–300 sec) via a DoE (Design of Experiments) approach .
- Quantify coupling yields via trityl assay and correlate with MALDI-TOF MS results to identify optimal conditions .
- Address steric hindrance by testing alternative protecting groups (e.g., acetyl vs. benzoyl) on the nucleobase .
Q. How can computational modeling predict the interactions of this compound with biological targets?
Methodological Answer:
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., DNA polymerases) .
- Validate predictions with MD simulations (GROMACS) to assess binding stability over 100-ns trajectories .
- Cross-reference computational data with SPR (surface plasmon resonance) binding assays to confirm affinity values .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Methodological Answer:
Q. What statistical methods are appropriate for analyzing dose-response data in studies using this compound?
Methodological Answer:
- Apply nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values .
- Use ANOVA with Tukey’s post hoc test for multi-group comparisons, ensuring sample sizes are justified via power analysis .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with FAIR principles when publishing data on this compound?
Methodological Answer:
Q. What protocols mitigate risks in handling hazardous intermediates during this compound synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
